9H-Carbazole3-OxoaceticAcid
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Overview
Description
9H-Carbazole3-OxoaceticAcid is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole moiety attached to an oxoacetic acid group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole3-OxoaceticAcid typically involves the reaction of carbazole derivatives with oxoacetic acid precursors. One common method is the condensation reaction between 9H-carbazole-3-carbaldehyde and oxoacetic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform heating and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole3-OxoaceticAcid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized carbazole derivatives.
Reduction: Hydroxylated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
9H-Carbazole3-OxoaceticAcid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 9H-Carbazole3-OxoaceticAcid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The carbazole moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-9-yl)acetic acid: Similar structure but lacks the oxo group, leading to different reactivity and applications.
9-Ethyl-9H-carbazol-3-yl derivatives: These compounds have an ethyl group instead of the oxoacetic acid moiety, affecting their chemical properties and uses.
Uniqueness
9H-Carbazole3-OxoaceticAcid is unique due to the presence of both the carbazole and oxoacetic acid functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(9H-carbazol-3-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRQHNXIVOBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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